3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-(3-pyridinyl)-
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Overview
Description
3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-2-(3-pyridinyl)- is a heterocyclic compound that features both imidazole and pyridine rings. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo(4,5-b)pyridine derivatives typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Cyclization reactions: Formation of the imidazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 4-chlorophenyl and 3-pyridinyl groups through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(4,5-b)pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases.
Industry: As components in materials science and catalysis.
Mechanism of Action
The mechanism of action of 3H-Imidazo(4,5-b)pyridine derivatives depends on their specific structure and functional groups. They may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidine: A compound with both pyridine and pyrimidine rings.
Uniqueness
3H-Imidazo(4,5-b)pyridine derivatives are unique due to their specific ring structure and the presence of both 4-chlorophenyl and 3-pyridinyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
132458-96-9 |
---|---|
Molecular Formula |
C17H11ClN4 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-pyridin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H11ClN4/c18-13-5-7-14(8-6-13)22-16(12-3-1-9-19-11-12)21-15-4-2-10-20-17(15)22/h1-11H |
InChI Key |
HNCUKHQOLZNUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2C4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
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